1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-13(2)26-17-18(22-20(26)27-15(4)11-14(3)23-27)24(5)21(29)25(19(17)28)12-16-9-7-6-8-10-16/h6-11,13H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDYNKPBVHVFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials may include purine derivatives, benzyl halides, and pyrazole derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that compounds structurally similar to 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, research has shown that pyrazole derivatives can induce apoptosis in cancer cells through various biochemical pathways .
2. Anti-inflammatory Effects
There is growing evidence supporting the anti-inflammatory potential of this compound. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in inflammatory processes. This dual inhibition suggests that it could be developed into a therapeutic agent for treating inflammatory diseases .
3. Neuroprotective Properties
The compound's structural characteristics may confer neuroprotective effects as well. Pyrazole derivatives have been linked to the modulation of neurotransmitter systems and neuroinflammation, making them potential candidates for treating neurodegenerative disorders such as Alzheimer's disease .
Biological Evaluation and Case Studies
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits COX and LOX enzymes | |
| Neuroprotective | Modulates neurotransmitter systems |
Case Study: Anticancer Mechanism
A study published in 2023 examined the anticancer effects of a related purine derivative. The researchers found that the compound inhibited tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell survival and proliferation. This highlights the potential for this compound to serve as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with modifications at different positions on the purine ring. Examples include:
- 1-benzyl-3-methyl-7-isopropylxanthine
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylxanthine
Uniqueness
1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. Its structure incorporates a benzyl moiety and a pyrazole ring, which are significant for its biological activity. This article explores the compound's biological properties, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C21H24N6O2
- Molecular Weight : 392.5 g/mol
- CAS Number : 1013989-40-6
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the pyrazole and purine structures suggests potential interactions with nucleic acid synthesis and enzyme inhibition.
Anticancer Activity
Research indicates that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related compounds displayed IC50 values ranging from 0.15 to 7.26 μM against A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related benzyl derivatives have shown strong antibacterial and antifungal activities in various studies . The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes. For example, derivatives with similar structures have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Some derivatives have demonstrated nanomolar IC50 values against AChE, indicating potent inhibitory activity .
Study on Anticancer Activity
A recent investigation into the anticancer effects of purine derivatives found that compounds structurally related to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substituent positions on the purine ring in enhancing bioactivity .
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of a series of benzyl derivatives against common pathogens. The results indicated that certain modifications on the benzyl group improved antibacterial activity significantly compared to unmodified compounds .
Data Table: Biological Activities Overview
Q & A
Q. What are the key considerations for designing a synthesis pathway for this compound?
- Methodological Answer : Focus on multi-step synthesis involving purine core functionalization. For example:
- Step 1 : Introduce the benzyl group at position 1 via alkylation under anhydrous conditions (e.g., using NaH/DMF).
- Step 2 : Install the 3,5-dimethylpyrazole moiety at position 8 via nucleophilic substitution, leveraging palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3 : Optimize regioselectivity for isopropyl and methyl groups at positions 7 and 3 using protecting groups (e.g., Boc for amines).
- Validation : Monitor reaction progress via TLC and HPLC, with final structural confirmation by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How to confirm the purity and structural integrity of the synthesized compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : Compare H NMR chemical shifts (e.g., benzyl protons at δ 4.8–5.2 ppm, pyrazole protons at δ 6.5–7.0 ppm) to literature analogs .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) via ESI-MS.
- Crystallography : If single crystals are obtained, perform X-ray diffraction to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How to analyze conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Hypothesis Testing :
- Solubility Screening : Use a solvent gradient (e.g., DMSO, ethanol, hexane) to identify polarity-dependent trends.
- Computational Modeling : Calculate logP values (e.g., via ChemDraw or Schrödinger Suite) to predict solubility.
- Contradiction Resolution : If experimental data deviates from predictions (e.g., lower solubility in DMSO), investigate aggregation or hydrogen-bonding interactions via dynamic light scattering (DLS) or FTIR .
Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?
- Methodological Answer :
- Degradation Pathways :
- Hydrolytic Stability : Test pH-dependent degradation (pH 2–9) at 37°C over 24 hours.
- Oxidative Stress : Expose to HO or liver microsomes to simulate metabolic breakdown.
- Stabilization :
- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to shield reactive groups (e.g., pyrazole).
- Storage : Store lyophilized at -80°C, avoiding repeated freeze-thaw cycles .
Q. How to design a structure-activity relationship (SAR) study targeting adenosine receptor modulation?
- Methodological Answer :
- Key Modifications :
- Pyrazole Substitution : Replace 3,5-dimethyl groups with electron-withdrawing groups (e.g., -CF) to alter receptor binding.
- Benzyl Group Optimization : Test para-substituted benzyl derivatives (e.g., -Cl, -OCH) for enhanced selectivity.
- Assays :
- In Vitro : Radioligand binding assays (e.g., H-CCPA for A receptors).
- In Silico : Molecular docking (e.g., AutoDock Vina) to map interactions with receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
